molecular formula C11H11ClN2OS B14693202 Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- CAS No. 23842-80-0

Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-

Cat. No.: B14693202
CAS No.: 23842-80-0
M. Wt: 254.74 g/mol
InChI Key: QIJYYHWQVCEFBX-UHFFFAOYSA-N
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Description

Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorobenzo[b]thiophene moiety, which is a sulfur-containing heterocyclic structure. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with ethylamine, followed by the introduction of a urea moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the chlorobenzo[b]thiophene moiety to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. The chlorobenzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities with Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-.

    Urea Derivatives: Other urea derivatives, such as N,N’-diethylurea and N-phenylurea, also exhibit similar chemical properties.

Uniqueness

The uniqueness of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- lies in its combined structural features of a chlorobenzo[b]thiophene moiety and a urea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

23842-80-0

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)ethylurea

InChI

InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(5-8)7(6-16-10)3-4-14-11(13)15/h1-2,5-6H,3-4H2,(H3,13,14,15)

InChI Key

QIJYYHWQVCEFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CCNC(=O)N

Origin of Product

United States

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